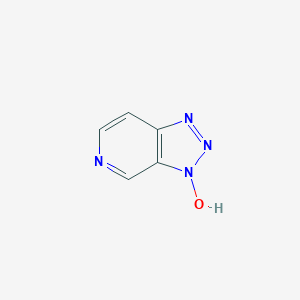

1-Hydroxy-6-azabenzotriazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185839-72-9 |

|---|---|

Molecular Formula |

C5H4N4O |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

3-hydroxytriazolo[4,5-c]pyridine |

InChI |

InChI=1S/C5H4N4O/c10-9-5-3-6-2-1-4(5)7-8-9/h1-3,10H |

InChI Key |

AEJUQXPVZOLXOO-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1N=NN2O |

Canonical SMILES |

C1=CN=CC2=C1N=NN2O |

Synonyms |

3H-1,2,3-Triazolo[4,5-c]pyridine,3-hydroxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 7 Azabenzotriazole Hoat

Established Synthetic Pathways for the Azabenzotriazole Core

The construction of the fundamental 7-azabenzotriazole skeleton, the precursor to HOAt, is primarily achieved through the cyclization of appropriately substituted pyridine (B92270) derivatives. One of the most common and established methods involves the treatment of 2-nitro-3-methoxypyridine with hydrazine (B178648). google.com In a typical procedure, 2-nitro-3-methoxypyridine is carefully heated with an excess of 95% hydrazine in a solvent mixture, often containing water and dimethylformamide (DMF). google.com The reaction proceeds through an initial nucleophilic substitution of the methoxy (B1213986) group by hydrazine, followed by an intramolecular cyclization via reduction of the nitro group to form the triazole ring.

An alternative approach involves the reduction of the nitro group prior to cyclization. For instance, the catalytic hydrogenation of 2-nitro-3-methoxypyridine using a palladium on carbon (Pd/C) catalyst can generate the corresponding amine. This intermediate is then subjected to diazotization and subsequent cyclization with nitrous acid to form the azabenzotriazole core. While this method can produce comparable yields to the hydrazine route, it necessitates the handling of hydrogen gas and involves catalyst-related costs.

A comparative analysis of these key synthetic routes highlights the trade-offs between yield, reaction conditions, and safety considerations.

Table 1: Comparison of Synthetic Routes for the 7-Azabenzotriazole Core

| Method | Starting Material | Key Reagents | Typical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Hydrazine Cyclization | 2-Nitro-3-methoxypyridine | Hydrazine hydrate, DMF | Not specified in provided results | Exothermic reaction requiring careful temperature control. google.com |

| Nitro Group Reduction and Cyclization | 2-Nitro-3-methoxypyridine | Pd/C, H₂, Nitrous acid | 60-68 | Requires handling of hydrogen gas and catalyst management. |

Functionalization and Derivatization Strategies of the 1-Hydroxy Moiety

The 1-hydroxy group of HOAt is crucial for its function as a coupling additive and serves as a key site for derivatization. A significant functionalization strategy involves the conversion of the hydroxyl group into an alkoxy group, leading to the formation of 1-alkoxy-1H-7-azabenzotriazoles.

A facile, one-step method for this transformation utilizes 3H- Current time information in Bangalore, IN.wikipedia.orgwikipedia.orgtriazolo[4,5-b]pyridine-3-yl 4-methylbenzenesulfonate (B104242) (At-OTs), a peptide coupling agent. beilstein-journals.org The reaction of At-OTs with primary or secondary alcohols in the presence of a base leads to the corresponding 1-alkoxy-1H-7-azabenzotriazoles. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through the in-situ formation of tosylate derivatives of the alcohols, which are then attacked by the AtO⁻ anion. beilstein-journals.org

Another approach to functionalize the 1-hydroxy moiety involves its reaction with peptide coupling reagents themselves. For instance, the reaction of HATU with alcohols like benzyl (B1604629) alcohol, n-butyl alcohol, and p-nitrobenzyl alcohol in the presence of a base such as N,N-diisopropylethylamine (DIPEA) can yield 1-alkoxy-1H-7-azabenzotriazoles. beilstein-journals.org

The hydroxyl group can also undergo substitution reactions to introduce other functionalities. Furthermore, it can be oxidized to generate different derivatives. These modifications can be used to fine-tune the properties of the resulting compounds for specific applications.

Mechanistic Investigations of 1 Hydroxy 7 Azabenzotriazole Hoat in Catalytic Processes

Detailed Reaction Mechanisms in Carboxylic Acid Activation

The primary function of HOAt in processes like peptide bond formation is to facilitate the activation of carboxylic acids. In carbodiimide-mediated couplings, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukwikipedia.org While effective, this intermediate is prone to racemization and can undergo rearrangement to an inactive N-acylurea. fishersci.co.ukacs.org

The introduction of HOAt into the reaction mixture circumvents these issues. HOAt rapidly intercepts the O-acylisourea intermediate to form a more stable and yet highly reactive OAt-active ester. fishersci.co.ukwikipedia.orgresearchgate.net This two-step activation process is critical for efficient and clean amide bond formation. fishersci.co.uk The general mechanism involves the initial reaction of the carboxylic acid with a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which contains the HOAt moiety, to generate the OAt-active ester. wikipedia.orgresearchgate.net This active ester is then susceptible to nucleophilic attack by an amine to form the desired amide. wikipedia.orgresearchgate.net

Table 1: Comparison of Common Coupling Additives

| Additive | pKa | Key Characteristics | Reference |

|---|---|---|---|

| 1-Hydroxybenzotriazole (B26582) (HOBt) | 4.60 | Standard additive, but can allow for some racemization. | highfine.com |

| 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) | 3.28 | Highly active, excellent at suppressing racemization due to the 7-position nitrogen. | highfine.com |

| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 3.35 | Increased acidity and reactivity compared to HOBt. | highfine.com |

Role in the Formation and Reactivity of Activated Esters

Activated esters are crucial intermediates in modern amide bond synthesis, being more susceptible to nucleophilic attack than simple alkyl esters. wikipedia.org HOAt-derived esters are particularly effective acylating agents. nih.gov The formation of these active esters can be achieved through various methods, including the use of coupling reagents like HATU, which is the uronium salt of HOAt. fishersci.co.ukwikipedia.org

The reaction of a carboxylic acid with HATU in the presence of a non-nucleophilic base leads to the formation of the OAt-active ester. fishersci.co.ukwikipedia.org This intermediate is more reactive than the corresponding HOBt-derived ester, leading to faster reaction rates and higher coupling efficiencies. nih.govbachem.com The enhanced reactivity of HOAt esters is attributed to the electron-withdrawing nature of the azabenzotriazole ring system and the anchimeric assistance provided by the pyridine (B92270) nitrogen. nih.govncl.res.in

Quantum mechanical studies have shed light on the aminolysis step, suggesting a concerted pathway where the hydroxamic acid portion of the cocatalyst plays a key role in proton transfer from the incoming amine. acs.org This concerted mechanism, proceeding through a seven-membered transition state for HOAt, is favored and accounts for its high reactivity. acs.org

Stereochemical Control and Mechanisms of Racemization Suppression

A significant challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of the activated amino acid. luxembourg-bio.compeptide.com Racemization can occur through two primary mechanisms: direct enolization or via the formation of a 5(4H)-oxazolone intermediate. highfine.commdpi.com The formation of the oxazolone (B7731731) is a major pathway for the loss of stereochemical integrity. mdpi.com

HOAt is exceptionally effective at suppressing racemization. highfine.compeptide.com The mechanism of suppression involves the rapid formation of the OAt-active ester, which is less prone to cyclize into the problematic oxazolone intermediate compared to the O-acylisourea. acs.org Furthermore, the pyridine nitrogen of HOAt is believed to play a direct role in preventing racemization. It can induce hydrogen bonding with the N-proton of the incoming amine, which shields the activated carboxyl group from forming the oxazolone. mdpi.com This leads to a significant reduction in the formation of epimeric byproducts, particularly for racemization-prone amino acids like histidine and cysteine. peptide.comnih.govnih.gov Even in challenging fragment condensations, HOAt has demonstrated superior performance in maintaining stereochemical purity compared to HOBt. highfine.com

The Anchimeric Assistance Effect of the Pyridine Nitrogen in Reaction Kinetics

The term "anchimeric assistance" refers to the participation of a neighboring group in a reaction, leading to an increased reaction rate. dalalinstitute.commugberiagangadharmahavidyalaya.ac.inwikipedia.org In the case of HOAt, the nitrogen atom at the 7-position of the pyridine ring provides significant anchimeric assistance during the aminolysis of the OAt-active ester. ncl.res.intu-dortmund.de

This assistance is manifested through the formation of a hydrogen-bonded, seven-membered cyclic transition state involving the incoming amine nucleophile. wikipedia.orgtu-dortmund.de The pyridine nitrogen acts as a general base catalyst, accepting a proton from the amine as the new carbon-nitrogen bond is formed. This intramolecular catalysis lowers the activation energy of the reaction, thereby accelerating the rate of amide bond formation. wikipedia.org This neighboring group effect is considered a primary reason for the superior coupling efficiencies and faster reaction kinetics observed with HOAt-based reagents like HATU compared to their HOBt-based counterparts. wikipedia.orgtu-dortmund.de Theoretical calculations have supported the favorability of this seven-membered transition state. acs.org

Participation in Relay Catalysis Systems (e.g., N-Heterocyclic Carbene and HOAt Synergistic Catalysis)

The concept of synergistic catalysis, where two distinct catalysts work in concert to achieve a transformation not possible by either alone, has gained significant traction. rsc.orgsioc-journal.cn HOAt has been successfully employed in relay catalysis systems, most notably in conjunction with N-Heterocyclic Carbenes (NHCs). nih.govscispace.comacs.orgnih.govacs.org

In a notable example, an NHC and HOAt work synergistically to catalyze the amidation of α-reducible aldehydes. nih.govscispace.com The proposed catalytic cycle begins with the NHC adding to the aldehyde to form an acyl azolium intermediate. nih.gov This intermediate then undergoes an acyl transfer with HOAt to generate the OAt-activated ester and regenerate the NHC. nih.gov The activated ester subsequently reacts with an amine to form the final amide product, releasing HOAt to re-enter the catalytic cycle. nih.gov This relay system provides a waste-free method for amide bond formation. nih.govscispace.com The effectiveness of this synergistic approach has been demonstrated with a variety of amine and aldehyde substrates. acs.org

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| NHC | N-Heterocyclic Carbene |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate |

| BTFFH | Bis(tetramethylene)fluoroformamidinium hexafluorophosphate |

| DFIH | 1,3-Dimethyl-2-fluoro-4,5-dihydro-1H-imidazolium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| PyOxim | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)tri-1-pyrrolidinophosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HDMC | 1,1,3,3-bis(tetramethylene)chlorouronium hexafluorophosphate |

| TOTT | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate |

| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |

| EEDQ | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyClocK | 6-Chloro-benzotriazol-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HONb | N-Hydroxy-5-norbornene-2,3-dicarboximide |

| HOPO | 2-Hydroxypyridine-N-oxide |

Applications of 1 Hydroxy 7 Azabenzotriazole Hoat in Peptide Chemistry

Efficacy in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), where a peptide chain is incrementally built upon an insoluble resin support, the efficiency of each coupling step is paramount for the purity and yield of the final product. nih.govpeptide.com HOAt has become a cornerstone additive in modern SPPS protocols, particularly in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgnih.gov

The addition of HOAt to coupling reactions, typically mediated by a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), significantly accelerates the rate of amide bond formation. nih.gov This rate enhancement is attributed to the formation of a highly reactive OAt-ester intermediate. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt structure provides a "neighboring group effect," which further increases the reactivity of this intermediate compared to the OBt-ester formed with HOBt. chempep.comgoogle.com

This enhanced reactivity is particularly crucial when coupling sterically hindered amino acids or dealing with difficult sequences prone to aggregation. sigmaaldrich.comhighfine.com Research has demonstrated that coupling reactions that are sluggish or incomplete with HOBt can proceed efficiently with HOAt. For instance, in the challenging coupling of Z-Aib-OH with p-chloroaniline, the reaction reaches approximately 50% completion in just 5 minutes with HOAt, whereas it requires over 24 hours to reach the same point with HOBt. luxembourg-bio.com This acceleration allows for shorter cycle times and drives the reaction closer to completion, ultimately resulting in higher peptide yields. nordmann.global

| Coupling Reaction | Additive | Approximate Time to 50% Completion | Reference |

|---|---|---|---|

| Z-Aib-OH + p-chloroaniline in DMF-d7 | 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) | ~5 minutes | luxembourg-bio.com |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | >24 hours | luxembourg-bio.com |

Maintaining the chiral purity of amino acids is one of the most critical challenges in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step. HOAt is exceptionally effective at suppressing this side reaction. luxembourg-bio.compeptide.com The OAt-active esters formed in the presence of HOAt are not only more reactive towards the desired coupling but are also less prone to forming the oxazolone (B7731731) intermediate responsible for racemization. google.com

The superiority of HOAt over HOBt in minimizing racemization has been documented across various model systems. For amino acids that are particularly susceptible to racemization, such as cysteine, histidine, and phenylglycine, the use of HOAt is highly recommended. peptide.comnih.govluxembourg-bio.com For example, studies on the coupling of Fmoc-Phg (Phenylglycine) have shown that the choice of additive has a significant impact on the level of epimerization. luxembourg-bio.com In the coupling of a urethane-protected α-phenylglycine derivative, substituting HOBt with HOAt reduced the formation of the unwanted DL-diastereomer from nearly 4% to less than 2%. bohrium.com

| Model Coupling Reaction | Additive | DL-Diastereomer (Racemization) % | Reference |

|---|---|---|---|

| Urethane-protected α-phenylglycine + Val-OMe·HCl | 1-Hydroxybenzotriazole (HOBt) | 3.7 - 4.0% | bohrium.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | <1 - 2% | bohrium.com |

The advantages of HOAt have led to its widespread integration into automated peptide synthesizers, which are central to modern peptide research and production. beilstein-journals.orgstanford.edu The most common application is through the use of uronium/aminium or phosphonium (B103445) salt-based coupling reagents derived from HOAt, such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). beilstein-journals.orgsigmaaldrich.com These reagents come pre-packaged with the HOAt moiety, offering high reactivity, stability, and convenience for automated protocols. sigmaaldrich.com

In synthesizers employing Fmoc/tBu chemistry, the release of the HOAt anion during the coupling reaction can be monitored by UV absorbance. bachem.com This allows for real-time tracking of the reaction's progress, enabling the synthesizer's software to automatically adjust coupling times to ensure completion, thereby optimizing the synthesis of each peptide bond. bachem.com Reagents like HATU are often the default choice in automated synthesizers for difficult couplings, including the incorporation of N-methyl amino acids or in microwave-assisted SPPS. nih.govbachem.comuci.edu

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains valuable, especially for large-scale industrial production. chempep.comgoogle.com In this classical approach, HOAt also serves as a crucial additive to improve reaction outcomes. americanpeptidesociety.org

In solution-phase synthesis, coupling reagents based on carbodiimides are frequently used in combination with additives like HOAt. americanpeptidesociety.org The principles of enhanced reactivity seen in SPPS apply equally in solution. HOAt accelerates coupling reactions, which is advantageous for improving throughput and ensuring complete reaction, leading to higher purity of the intermediate peptide fragments. luxembourg-bio.comamericanpeptidesociety.org The use of HOAt-derived reagents like HATU is also effective in solution-phase reactions, providing the same benefits of high reactivity and efficiency. bachem.com

Preserving stereochemical integrity is just as critical in solution-phase synthesis, particularly during fragment condensation, where peptide segments are coupled together. The risk of racemization at the C-terminal residue of the activated peptide fragment is high. The use of HOAt as an additive significantly mitigates this risk. luxembourg-bio.comamericanpeptidesociety.org

Comparative studies have shown that HOAt consistently outperforms HOBt in suppressing racemization in solution-phase couplings. In a highly sensitive test involving the coupling of benzoylvaline with valine methyl ester, the level of racemization was reduced by one-half to two-thirds when HOAt was used in place of HOBt under identical conditions. luxembourg-bio.com In some cases, using HOAt in a nonpolar solvent like dichloromethane (B109758) made it possible to achieve coupling with no detectable racemization. luxembourg-bio.combohrium.com

| Coupling Reaction | Additive | Solvent | Racemization Level | Reference |

|---|---|---|---|---|

| Benzoylvaline + Valine methyl ester | 1-Hydroxybenzotriazole (HOBt) | DMF | ~2x - 3x higher than HOAt | luxembourg-bio.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | DMF | Reduced to ~1/3 or 1/2 of HOBt level | luxembourg-bio.com | |

| Dichloromethane (DCM) | Undetectable | luxembourg-bio.com |

Overcoming Synthetic Challenges in Peptide Assembly

The chemical synthesis of peptides, particularly long sequences or those containing modified amino acids, is often hampered by challenges such as incomplete reactions and loss of stereochemical integrity (racemization). The development of coupling additives has been crucial in addressing these issues. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a highly effective additive in peptide chemistry, significantly improving the efficiency of peptide bond formation, especially in difficult cases. luxembourg-bio.comwikipedia.orgbohrium.com Its electron-withdrawing nitrogen atom at the 7-position increases its acidity compared to its predecessor, 1-hydroxybenzotriazole (HOBt), which enhances the reactivity of the activated amino acid and provides superior performance in suppressing racemization. bohrium.comacs.org HOAt and its corresponding uronium and phosphonium salt derivatives, such as O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), are particularly effective in solid-phase peptide synthesis (SPPS). psu.edumerckmillipore.com

Successful Coupling of Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), presents a significant challenge in peptide synthesis. researchgate.netuni-kiel.de Traditional coupling methods often result in low yields and slow reaction rates. researchgate.net The use of HOAt and its derivatives has proven to be a superior strategy for these difficult couplings. psu.eduhighfine.com

Research has shown that HOAt significantly accelerates coupling reactions involving hindered residues. For instance, in the reaction between Z-Aib-OH and p-chloroaniline, the use of 7-HOAt led to the disappearance of about half the amine into the corresponding amide in just 5 minutes, a reaction that takes over 24 hours with HOBt. luxembourg-bio.com This enhanced reactivity is attributed to the properties of HOAt, which make it a better leaving group. acs.org

Uronium and phosphonium salts derived from HOAt, such as HATU and HAPyU [O-(7-azabenzotriazol-1-yl)-1,1,3,3-bis(tetramethylene)uronium hexafluorophosphate], are particularly effective. psu.edunih.gov In the solid-phase synthesis of peptides containing contiguous Aib units, HATU demonstrated marked efficiency, where the corresponding HOBt-based reagent, HBTU, was largely ineffective. psu.edu The combination of the coupling reagent CIP (2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate) with HOAt has also shown excellent results in the formation of dipeptides with sterically hindered amino acids. uni-kiel.de

The following table summarizes the comparative efficiency of different coupling reagents in a challenging segment coupling reaction.

| Coupling Reagent | Solvent | Base(s) | % D-Val Epimer |

| HAPyU | DCM | DB(DMAP) + PS | 5.8% |

| HATU | DCM | DB(DMAP) + PS | 10.1% |

| HAPyU | DMF | DB(DMAP) + PS | 13.0% |

| HATU | DMF | DIEA | 49.2% |

| Data sourced from a study on segment coupling to a hindered N-terminal Aib residue. nih.gov |

This data clearly illustrates the superiority of HOAt-based reagents, particularly in less polar solvents, for minimizing racemization during the coupling of sterically demanding peptide segments. nih.gov

Synthesis of Peptides Containing N-Methylated Amino Acids

The incorporation of N-methylated amino acids into peptides is a valuable strategy for improving their pharmacological properties, including enzymatic stability and cell permeability. peptide.comnih.gov However, the coupling of these amino acids is notoriously difficult due to increased steric hindrance. peptide.com HOAt-based coupling reagents have become essential tools for the successful synthesis of N-methyl-rich peptides. nih.gov

Studies have identified reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or the combination of PyBOP/HOAt as the most promising for coupling protected N-methylamino acids to other N-methylamino acids, a particularly challenging step. nih.gov The use of HATU, an HOAt-derived uronium salt, is also highly effective. peptide.com One reported strategy for constructing N-methyl peptides utilizes HATU in conjunction with HOAt, achieving near-complete coupling in 20-30 minutes without pre-activation, leading to reliable synthesis with good yields. nih.gov

The synthesis of a hexapeptide fragment of cyclosporin (B1163), which contains three consecutive N-methyl amino acids, highlighted the dramatic difference between HOAt- and HOBt-based reagents. Using HATU, the desired peptide was obtained in 85% purity, whereas the HOBt-analog HBTU yielded only 8% purity under the same conditions. psu.edu

| Reagent System | Application | Observation | Reference |

| PyAOP or PyBOP/HOAt | Coupling N-methylamino acids | Considered the most promising reagents for these difficult couplings. | nih.gov |

| HATU/HOAt | N-methyl peptide library synthesis | Reliable coupling in 20-30 min; final yields of 20-25%. | nih.gov |

| HATU | Synthesis of cyclosporin fragment | 85% purity achieved for a peptide with three consecutive N-methyl amino acids. | psu.edu |

| HBTU | Synthesis of cyclosporin fragment | Only 8% purity achieved under the same conditions as HATU. | psu.edu |

Application in Segment Condensations and Macrocyclizations

HOAt is a valuable additive not only for stepwise peptide synthesis but also for fragment or segment condensation and for the formation of cyclic peptides (macrocyclization). nih.govresearchgate.net These strategies are essential for the synthesis of large proteins and for conferring favorable structural and biological properties to peptides. nih.govresearchgate.net

In segment condensation, where pre-synthesized peptide fragments are coupled, the risk of racemization at the C-terminal amino acid of the carboxylic acid component is a major concern. google.com The use of HOAt as an additive has been shown to be more effective than HOBt in preserving chiral integrity during these couplings. google.com Studies using two-phase solvent systems (e.g., dichloromethane/water) for segment condensation found that while HOBt was effective, HOAt provided significantly less racemization while maintaining high yields. google.com

HOAt is also instrumental in head-to-tail macrocyclization. nih.govresearchgate.net In one method, a linear peptide is constructed with a linker that, upon activation, forms an active ester species. The subsequent cyclization proceeds smoothly upon neutralization in the presence of additives like HOAt, which facilitates the intramolecular amide bond formation. researchgate.net This approach has been successfully applied to the synthesis of a cyclic pentapeptide CXCR4 antagonist. researchgate.net The efficiency of such cyclizations can be dependent on the peptide sequence, but the inclusion of HOAt is a key factor in achieving moderate to good yields under mild conditions. nih.govresearchgate.net

Applications of 1 Hydroxy 7 Azabenzotriazole Hoat in General Amide Bond Formation

Catalytic Amidation of Carboxylic Acids

Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical and environmentally desirable process as the only byproduct is water. mdpi.comresearcher.life HOAt plays a significant role in facilitating this transformation, which traditionally requires stoichiometric amounts of activating agents. mdpi.com In these catalytic systems, HOAt assists in the activation of the carboxylic acid group, forming a highly reactive OAt-ester intermediate that is subsequently attacked by the amine nucleophile to furnish the desired amide.

The versatility of HOAt-based catalytic systems is demonstrated by their broad compatibility with a diverse range of amine substrates. Research has shown successful amidation with primary and secondary amines, encompassing both alkyl and aryl structures. nih.gov

In a relay catalysis system employing a nucleophilic carbene and HOAt, a variety of amines have been successfully coupled with α-reducible aldehydes to form amides in good to excellent yields. This method is tolerant of both primary and secondary amines. nih.govscispace.com For instance, benzylamine (B48309) (a primary alkyl amine), morpholine (B109124) (a secondary cyclic amine), and various anilines (aryl amines) all participate readily in the transformation. nih.gov The ability to generate specialized amides, such as Weinreb amides, further highlights the synthetic utility of this approach. nih.govscispace.com

| Amine Substrate | Amine Type | Example Product | Yield (%) |

|---|---|---|---|

| Benzylamine | Primary Alkyl | N-benzyl-2,2-dichloro-3-phenylpropanamide | 93 |

| Morpholine | Secondary Cyclic | 1-(2,2-dichloro-3-phenylpropanoyl)morpholine | 85 |

| Aniline | Primary Aryl | 2,2-dichloro-N,3-diphenylpropanamide | 82 |

| p-Anisidine | Primary Aryl (Electron-rich) | 2,2-dichloro-N-(4-methoxyphenyl)-3-phenylpropanamide | 87 |

| p-Nitroaniline | Primary Aryl (Electron-poor) | 2,2-dichloro-N-(4-nitrophenyl)-3-phenylpropanamide | 85 |

| N,O-Dimethylhydroxylamine | - | Weinreb Amide | 72 |

This table showcases the scope of the nucleophilic carbene and HOAt relay catalysis system with various amine substrates. Data sourced from Vora, H. U., & Rovis, T. (2007). nih.gov

The development of catalytic methods for amide synthesis that avoid the use of stoichiometric, and often toxic, coupling reagents is a primary goal of green chemistry. mdpi.comresearcher.lifesemanticscholar.org HOAt has been integrated into such environmentally benign approaches. One notable example is the relay catalysis system involving a nucleophilic carbene and HOAt for the amidation of α-reducible aldehydes. nih.gov This process is considered waste-free as the only stoichiometric byproduct is derived from the solvent, and even the base can be used in catalytic amounts. scispace.com

Furthermore, catalytic systems that enable the direct condensation of carboxylic acids and amines with the removal of water are inherently greener than traditional methods. mdpi.comnih.gov While direct thermal condensation is possible, it typically requires high temperatures (>160 °C). mdpi.com Catalytic approaches, including those that could involve HOAt, aim to achieve this transformation under milder conditions, thereby reducing energy consumption and increasing compatibility with sensitive substrates. mdpi.com The use of microwave irradiation in conjunction with catalysts has also been explored as a green method for direct amidation, offering rapid and efficient synthesis. semanticscholar.org

Catalytic Ester-Amide Exchange Reactions

Beyond the direct amidation of carboxylic acids, HOAt is also a key component in the catalytic conversion of esters to amides, a process known as ester-amide exchange or aminolysis. mdpi.comnih.gov This transformation is a valuable synthetic tool, particularly when the corresponding carboxylic acid is unstable or difficult to access. nih.gov Group (IV) metal alkoxides, such as zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄), in combination with activators like HOAt, have been shown to be effective catalysts for this reaction. nih.govacs.orgresearchgate.net This catalytic system allows for the smooth conversion of a wide array of structurally diverse esters and amines into amides, often without the need for azeotropic reflux to remove the alcohol byproduct. nih.gov

The mechanism of HOAt-assisted ester aminolysis is thought to involve the formation of a more reactive acyl-intermediate. In systems co-catalyzed by N-heterocyclic carbenes, it is proposed that HOAt acts as a relay shuttle. nih.gov The carbene catalyst first reacts with a substrate (like an α-reducible aldehyde) to form an acyl azolium intermediate, which then transfers the acyl group to HOAt, generating a highly activated HOAt-ester. nih.govscispace.com This activated ester is then readily attacked by the amine to form the amide bond, regenerating the HOAt catalyst in the process. nih.govscispace.com

A quantum mechanical study on a related system suggests that the aminolysis step may proceed through a concerted pathway where the cocatalyst (like HOAt) plays a crucial role in directing proton transfer from the incoming amine. acs.org This concerted mechanism, proceeding via a six or seven-membered transition state, is energetically more favorable than a traditional two-step pathway involving a tetrahedral intermediate. acs.org

The scope of zirconium-catalyzed ester-amide exchange using HOAt as an additive is broad, encompassing both aliphatic and aromatic substrates. nih.gov The reactions proceed efficiently for a variety of ester and amine pairings.

| Ester Substrate | Amine Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Ethyl benzoate | Benzylamine | 10 mol % Zr(Ot-Bu)₄–HOAt | 89 |

| Methyl 4-methoxybenzoate | Benzylamine | 10 mol % Zr(Ot-Bu)₄–HOAt | 92 |

| Ethyl octanoate | Benzylamine | 10 mol % Zr(Ot-Bu)₄–HOAt | 95 |

| Ethyl benzoate | Morpholine | 10 mol % Zr(Ot-Bu)₄–HOAt | 85 |

This table presents selected examples of the zirconium-catalyzed ester-amide exchange, demonstrating the system's scope. Data sourced from Han, C., et al. (2005). nih.gov

Comparative Analysis of 1 Hydroxy 7 Azabenzotriazole Hoat with Other Coupling Reagents

Comparative Performance Against 1-Hydroxybenzotriazole (B26582) (HOBt)

The introduction of HOAt as a substitute for HOBt marked a significant advancement in peptide coupling chemistry. acs.org The primary difference lies in the electron-withdrawing effect of the pyridine (B92270) nitrogen at position 7 in the HOAt structure, which increases the acidity of the hydroxyl group and improves the leaving group quality. acs.org This fundamental chemical difference translates into superior performance in key aspects of peptide synthesis.

HOAt consistently demonstrates the ability to accelerate coupling reactions far more effectively than HOBt. bachem.com This enhanced reactivity is particularly crucial when dealing with sterically hindered amino acids or challenging peptide sequences. omizzur.com

Research findings highlight a dramatic difference in reaction times. For instance, in the coupling of a highly hindered α,α-disubstituted amino acid (Z-Aib-OH) with a weakly basic amine (p-chloroaniline), reactions mediated by HOAt reached approximately 50% completion within 4.5 minutes. luxembourg-bio.com In stark contrast, the same reaction mediated by HOBt required over 24 hours to achieve a comparable level of conversion. luxembourg-bio.com This acceleration is attributed to the formation of highly reactive OAt-ester intermediates, which are more susceptible to nucleophilic attack by the amine component than the corresponding OBt-esters. The pyridine nitrogen in HOAt is also believed to provide anchimeric assistance, further enhancing the reaction rate.

Maintaining the chiral integrity of amino acids is paramount in peptide synthesis. Racemization, the loss of stereochemical purity at the α-carbon, is a critical side reaction that can compromise the biological activity of the final peptide. HOAt has proven to be a significantly more effective racemization suppressant than HOBt. bachem.compeptide.com

In various model peptide couplings, the use of HOAt has been shown to reduce racemization by 25-50% compared to identical reactions using HOBt. acs.org For example, during a segment coupling of Z-Phe-Val-OH with alanine (B10760859) methyl ester, the use of HOBt in conjunction with a coupling reagent resulted in 4.1% of the undesirable LDL-isomer. luxembourg-bio.com By simply replacing HOBt with HOAt under similar conditions, the level of racemization was reduced to less than 1-2%. luxembourg-bio.com This superior performance is attributed to the ability of HOAt to facilitate rapid and efficient coupling, minimizing the lifetime of racemization-prone activated intermediates. luxembourg-bio.comnih.gov

| Additive | Coupling Reagent | Base | % LDL-Isomer (Racemization) | Source |

|---|---|---|---|---|

| HOAt | HATU | DIEA | <1-2% | luxembourg-bio.com |

| HOBt | HBTU | DIEA | 4.1% | luxembourg-bio.com |

Comparison with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and Other Oxime Derivatives

Oxyma Pure has emerged as a prominent alternative to benzotriazole-based additives, driven by its high efficiency and its non-explosive nature, which presents a significant safety advantage over HOBt and HOAt. bachem.comresearchgate.net Comparative studies show that Oxyma Pure's performance is consistently superior to that of HOBt and often rivals or even exceeds that of HOAt, particularly in challenging syntheses. researchgate.netorgsyn.orgluxembourg-bio.com

Oxyma Pure has demonstrated a remarkable capacity to inhibit racemization, with performance levels comparable to or better than HOAt. orgsyn.orgluxembourg-bio.com In a direct comparison involving the synthesis of a dipeptide known to be prone to epimerization (Z-L-Phg-Val-OMe), the EDC/Oxyma Pure system resulted in a substantially lower level of the DL epimer (0.1%) compared to both EDC/HOBt (3.7%) and EDC/HOAt (<1-2%). orgsyn.org In terms of coupling efficiency, Oxyma has been shown to perform at a level closer to HOAt than to HOBt. luxembourg-bio.com While some studies suggest HOAt-based reagents are marginally superior in reactivity, the consensus is that Oxyma-based reagents always outperform those based on HOBt.

| Additive | Coupling System | DL Epimer Content | Source |

|---|---|---|---|

| Oxyma Pure | EDC/Oxyma Pure | 0.1% | orgsyn.org |

| HOAt | EDC/HOAt | <1-2% | orgsyn.org |

| HOBt | EDC/HOBt | 3.7% | orgsyn.org |

Evaluation of Onium Salts Derived from HOAt (e.g., HATU, PyAOP) versus HOBt Analogues (e.g., HBTU, PyBOP)

The advantages of HOAt over HOBt extend to their respective onium salt derivatives, which are widely used as standalone coupling reagents. HOAt-based reagents, such as HATU (an aminium salt) and PyAOP (a phosphonium (B103445) salt), are generally more reactive and efficient than their HOBt-based counterparts, HBTU and PyBOP. highfine.com

HATU is recognized for being more active than HOBt-based reagents like HBTU and TBTU, reacting faster and with less epimerization during coupling. highfine.compeptide.com This superior performance makes HATU a preferred reagent for rapid coupling protocols and for the synthesis of complex peptides. peptide.comcreative-peptides.com

| Reagent Type | HOAt-Derived Reagent | HOBt-Derived Reagent | Comparative Performance Summary | Source |

|---|---|---|---|---|

| Aminium Salt | HATU | HBTU | HATU reacts faster, provides higher yields, and causes less racemization than HBTU. It is considered superior in activity. | highfine.compeptide.com |

| Phosphonium Salt | PyAOP | PyBOP | PyAOP is more reactive and facilitates significantly faster coupling rates than PyBOP due to the more reactive OAt-ester intermediate. | bachem.comwikipedia.org |

Theoretical and Computational Investigations of 1 Hydroxy 7 Azabenzotriazole Hoat

Quantum Mechanical Studies of Molecular Structure and Reactivity

The reactivity of HOAt is significantly influenced by the nitrogen atom at the 7-position of the fused ring system. This "aza" substitution is electron-withdrawing, which increases the acidity of the N-hydroxy group. This heightened acidity is a key factor in its superior performance compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt). The pKa of 7-HOAt has been reported as 3.28, which is considerably lower than that of HOBt (4.60), indicating it is a stronger acid. luxembourg-bio.com This enhanced acidity facilitates the formation of the reactive OAt-ester intermediate, a critical step in the peptide coupling process.

Computational methods are also used to determine various molecular properties that correlate with the compound's physical and chemical characteristics.

| Computed Property | Value |

|---|---|

| Molecular Formula | C5H4N4O |

| Molecular Weight | 136.11 g/mol |

| Topological Polar Surface Area | 63.8 Ų |

| Complexity | 131 |

| Monoisotopic Mass | 136.03851076 Da |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been instrumental in explaining the superior performance of HOAt in peptide synthesis, particularly its ability to accelerate coupling reactions and suppress racemization. wikipedia.org The central mechanism involves the interception of a carbodiimide-activated carboxylic acid to form a highly reactive OAt-ester. This active ester is then readily attacked by an amine to form the desired amide bond.

A key insight from theoretical studies is the role of the pyridine (B92270) nitrogen in providing "neighboring group assistance." It is postulated that this nitrogen atom stabilizes the transition state of the aminolysis of the OAt-active ester. This stabilization is thought to occur through the formation of a seven-membered cyclic transition state, where the pyridine nitrogen acts as a general base catalyst or stabilizes the incoming amine via hydrogen bonding. This intramolecular catalysis lowers the activation energy of the desired peptide bond formation, making it significantly faster than competing side reactions that can lead to racemization.

The practical impact of this computationally elucidated mechanism is a dramatic increase in reaction efficiency and preservation of stereochemical integrity.

| Model Reaction | Additive | Observation |

|---|---|---|

| Z-Aib-OH + p-chloroaniline (PCA) | 7-HOAt | ~50% amide formation in approx. 5 minutes. luxembourg-bio.com |

| Z-Aib-OH + p-chloroaniline (PCA) | HOBt | Reaction requires over 24 hours to reach a comparable stage. luxembourg-bio.com |

| Z-Phe-Val-OH + Ala-OMe | HOAt or HATU | Racemization (LDL-isomer formation) is reduced to less than 1-2%. luxembourg-bio.com |

| Z-Phe-Val-OH + Ala-OMe | HOBt or HBTU | Racemization (LDL-isomer formation) is approximately 4.1%. luxembourg-bio.com |

Studies on Intermolecular Interactions and Adsorption Behavior

The study of intermolecular interactions is crucial for understanding the solid-state properties of HOAt, such as its crystal packing and polymorphism. Computational crystal structure prediction (CSP) has been successfully applied to HOAt, demonstrating the power of theoretical methods in materials science. nih.goviucr.org

HOAt is known to exist in at least two polymorphic forms, which are crystal structures with the same chemical composition but different arrangements of molecules. researchgate.netnih.goviucr.org These different arrangements are dictated by their intermolecular interactions, primarily hydrogen bonding. Computational studies, combining ab initio calculations for intramolecular energy with models for intermolecular lattice energy, have been able to predict these structures. nih.goviucr.org

The two known polymorphs of HOAt are distinguished by their different hydrogen-bonding motifs. researchgate.netnih.goviucr.org

| Polymorph | Hydrogen-Bonding Motif | Description |

|---|---|---|

| Form I | R²₂(10) dimer | In this form, two HOAt molecules are linked together through a pair of hydrogen bonds, forming a cyclic dimer. This is the global minimum energy structure found in computational predictions. nih.goviucr.org |

| Form II | C(5) chain | This form features molecules linked head-to-tail by single hydrogen bonds, creating an infinite chain. Its structure was successfully predicted in a blind test using CSP methods. nih.goviucr.org |

These studies highlight how non-covalent interactions govern the self-assembly of HOAt molecules in the solid state. The successful blind prediction of Form II underscores the accuracy and predictive power of modern computational methods in characterizing the intermolecular interaction landscape of complex organic molecules. nih.goviucr.org

Future Research Directions and Innovations in 1 Hydroxy 7 Azabenzotriazole Hoat Chemistry

Exploration of Expanded Reactivity and Novel Reaction Classes

While HOAt is renowned for its role in peptide chemistry, its potential in other areas of organic synthesis remains significantly unexplored. The nucleophilicity of the N-hydroxy group, enhanced by the neighboring pyridine (B92270) nitrogen, suggests that HOAt could participate in a broader range of chemical transformations. google.com

Future investigations are anticipated to focus on the following areas:

Catalysis: The ability of the pyridine nitrogen to act as a neighboring group could be exploited in the development of novel catalytic applications for HOAt and its derivatives. Research into its potential to catalyze non-peptidic acyl transfer reactions or other organic transformations is a promising avenue.

Synthesis of Heterocycles: The HOAt scaffold itself is a valuable building block. Research into novel synthetic routes utilizing HOAt to construct more complex heterocyclic systems could lead to the discovery of new pharmacologically active compounds.

Coordination Chemistry: The nitrogen atoms within the HOAt structure make it an interesting ligand for the formation of metal complexes. Exploration of the coordination chemistry of HOAt could yield novel catalysts or materials with unique electronic and photophysical properties.

Beyond Amide Bonds: While central to peptide synthesis, the activation of carboxylic acids by HOAt can be applied to the formation of other functional groups. Systematic studies on the use of HOAt in the synthesis of esters, thioesters, and other acyl derivatives, particularly for hindered substrates, are warranted. A serendipitous discovery has shown that HATU, a HOAt-based reagent, can activate alcohols for N-alkylation, leading to the formation of 1-alkoxy-1H-7-azabenzotriazoles. beilstein-journals.org This opens up new avenues for exploring the reactivity of HOAt-based reagents with alcohols. beilstein-journals.org

Design and Synthesis of Next-Generation HOAt-Based Reagents

The success of reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HAPyU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-bis(tetramethylene)uronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) has demonstrated the modularity of the HOAt system. luxembourg-bio.comluxembourg-bio.com By incorporating the HOAt moiety into different reagent scaffolds, its reactivity can be fine-tuned.

Future design and synthesis efforts are likely to concentrate on:

Improved Solubility and Stability: The development of new HOAt-based reagents with enhanced solubility in a wider range of organic solvents would increase their versatility. Furthermore, improving the thermal and chemical stability of these reagents is a key consideration for their practical application and storage. luxembourg-bio.com

Reagents for Specific Applications: Tailoring the structure of HOAt-based reagents for specific, challenging applications is a significant area of interest. This could include the design of reagents for the synthesis of N-methylated peptides, cyclic peptides, or for use in aqueous conditions. bachem.com

Immobilized Reagents: The development of solid-supported or polymer-bound HOAt reagents would facilitate easier purification of reaction products and the recycling of the reagent, contributing to more sustainable synthetic processes.

Novel Activating Groups: Exploration of new activating groups to be coupled with the HOAt core could lead to reagents with unique reactivity profiles, potentially offering advantages over the current phosphonium (B103445) and uronium salt derivatives.

Isobaric Labeling Reagents: The design of novel isobaric labeling reagents for quantitative proteomics is an emerging application. mdpi.com HOAt derivatives could be incorporated into the design of new tags to enhance their fragmentation properties in mass spectrometry. mdpi.com

The following table provides a comparison of the pKa values of HOAt and related compounds, which is a crucial factor in their reactivity and a key parameter for the design of new reagents.

| Compound | pKa | Reference |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | 4.60 | luxembourg-bio.com |

| 1-Hydroxy-4-azabenzotriazole (4-HOAt) | 3.02 | luxembourg-bio.com |

| 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) | 3.28 | luxembourg-bio.com |

This interactive table allows for the comparison of the acidity of HOAt with its 4-aza isomer and the parent HOBt.

Optimization of HOAt-Mediated Reactions for Industrial Scale-Up and Process Intensification

The transition of a synthetic methodology from the laboratory to an industrial scale presents a unique set of challenges. While HOAt is highly effective, its application in large-scale peptide manufacturing has been limited due to factors such as cost and potential instability. luxembourg-bio.com

Future research in this area will need to address:

Cost-Effective Synthesis of HOAt: Developing more economical and sustainable synthetic routes to HOAt itself is a critical first step to enable its wider industrial use.

Process Analytical Technology (PAT): Implementing real-time monitoring techniques for HOAt-mediated reactions can lead to improved process control and optimization. The color change observed during HOAt-mediated couplings, from a yellow anion to a colorless neutral species, provides a visual endpoint that can be exploited for automated reaction monitoring. luxembourg-bio.comresearchgate.net

Flow Chemistry: Translating batch HOAt-mediated reactions to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Alternative Solvents: Investigating the use of greener and more sustainable solvents for HOAt-mediated couplings is essential for reducing the environmental impact of peptide synthesis.

Reduced Reagent Stoichiometry: Optimizing reaction conditions to minimize the excess of coupling reagents and other additives is crucial for improving the cost-effectiveness and sustainability of the process.

The table below outlines key considerations for the industrial scale-up of HOAt-mediated reactions and potential future research directions.

| Challenge | Current Status | Future Research Direction |

| Cost | HOAt and its derivatives are relatively expensive compared to other coupling additives like HOBt. | Development of more efficient and cost-effective synthetic routes to HOAt. |

| Stability | The pyridine nitrogen in HOAt can render the molecule unstable under certain conditions, limiting its industrial use. luxembourg-bio.com | Design of more stable HOAt analogues or development of stabilized formulations. |

| Process Control | Reaction monitoring often relies on offline analytical techniques. | Implementation of in-situ monitoring using Process Analytical Technology (PAT), leveraging the color change of the HOAt anion. researchgate.net |

| Scalability | Large-scale batch reactions can present safety and handling challenges. | Transition to continuous flow manufacturing to improve safety, efficiency, and consistency. |

| Sustainability | Peptide synthesis often utilizes large volumes of hazardous solvents and excess reagents. | Exploration of green solvents and optimization of reaction stoichiometry to reduce waste. |

This interactive table summarizes the challenges and future research directions for the industrial application of HOAt-mediated reactions.

Q & A

Q. How do solvent interactions affect the solubility and reactivity of this compound in non-polar media?

- Methodology : Conduct solvatochromic analysis (Kamlet-Taft parameters) to correlate polarity with reaction rates. Acetonitrile/THF mixtures (4:1 v/v) enhance solubility while minimizing byproducts .

Methodological Considerations

- Data Analysis : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results in literature .

- Experimental Design : Balance case studies (16% prevalence) with systematic reviews (26%) for robust validation .

- Safety Compliance : Adhere to NFPA ratings (e.g., flammability=1, reactivity=2) and OSHA HCS protocols for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.